molecular formula C7H9N5 B13311014 5-(Aminomethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-amine

5-(Aminomethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-amine

Cat. No.: B13311014
M. Wt: 163.18 g/mol
InChI Key: GIZLYUUFLWHHHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Aminomethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-amine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyridine ring, with an aminomethyl group attached to the triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 5-(Aminomethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-amine typically involve large-scale synthesis using the above-mentioned synthetic routes, optimized for higher yields and purity. The use of microwave irradiation and environmentally friendly oxidizers is particularly advantageous for industrial applications due to their efficiency and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or other oxidized derivatives.

    Reduction: Reduction reactions can target the triazole or pyridine rings, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidizers: NaOCl, Pb(OAc)4, MnO2, PIFA, I2/KI.

    Reducing Agents: Hydrogen gas (H2) with a suitable catalyst, such as palladium on carbon (Pd/C).

    Nucleophiles: Amines, thiols, and other nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted triazolopyridines, imines, and reduced derivatives, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Aminomethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-amine is unique due to its specific substitution pattern and the presence of the aminomethyl group, which imparts distinct biological activities and chemical reactivity compared to other triazolopyridine isomers.

Properties

Molecular Formula

C7H9N5

Molecular Weight

163.18 g/mol

IUPAC Name

5-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine

InChI

InChI=1S/C7H9N5/c8-4-5-2-1-3-6-10-7(9)11-12(5)6/h1-3H,4,8H2,(H2,9,11)

InChI Key

GIZLYUUFLWHHHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=NN2C(=C1)CN)N

Origin of Product

United States

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